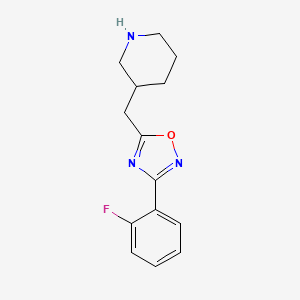

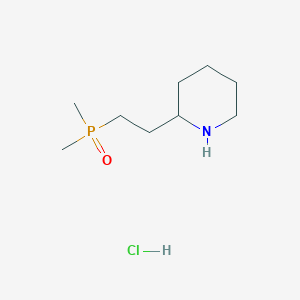

![molecular formula C22H18ClN3O3 B2652320 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899973-86-5](/img/structure/B2652320.png)

4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol” belongs to the class of organic compounds known as phenylpyrazoles . It features an “amino–nitro–amino” arrangement and exhibits excellent thermal stability .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular docking study was used to evaluate the binding mode between the compound and TRKA . The dipole moment changes in these compounds were calculated .Chemical Reactions Analysis

The compound exhibits a stronger solvatofluorochromic effect when pyridine is used as an EWG at position 7 .Physical And Chemical Properties Analysis

The compound exhibits excellent thermal stability with a high density of 1.88 g cm −3 . The dipole moment changes in these compounds were calculated .Scientific Research Applications

Synthesis and Chemical Transformations

Compounds similar to the target molecule have been synthesized through various chemical reactions, involving the transformation of benzoxazepines into spirobenzoxazoles, indicating a method for creating complex heterocyclic systems with potential for diverse chemical and biological activities (Kurasawa et al., 1988).

Pharmacological Properties

Analogous compounds, such as pyrazolo[1,5-α]pyridines, have been synthesized and assessed for their receptor binding affinities, suggesting potential for investigating the target compound in similar pharmacological contexts (Guca, 2014). Additionally, pyrazolo[5,1-c]triazines and other pyrazolopyridine derivatives have been prepared, hinting at the potential for exploring anticancer and antimicrobial activities (Katariya et al., 2021).

Chemical and Biological Activities

Research on pyrazolopyridines and pyrazolothienopyridines has led to the synthesis of compounds with various biological activities, suggesting areas where the target compound could also be investigated. These activities include antimicrobial and anticancer properties, which are of high interest in medicinal chemistry and drug development (Ghattas et al., 2003).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and quantum chemical calculations, on compounds with similar structural features have been conducted to predict their interaction with biological targets. Such studies provide a foundation for understanding the interaction mechanisms of the target compound with potential receptors or enzymes (Viji et al., 2020).

Mechanism of Action

properties

IUPAC Name |

4-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c1-28-21-10-13(5-7-19(21)27)17-12-18-15-11-14(23)6-8-20(15)29-22(26(18)25-17)16-4-2-3-9-24-16/h2-11,18,22,27H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWUZYLGPHULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=N5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

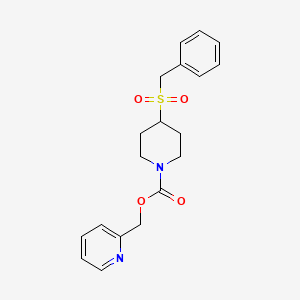

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxynicotinamide](/img/structure/B2652241.png)

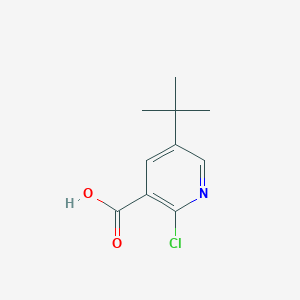

![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)

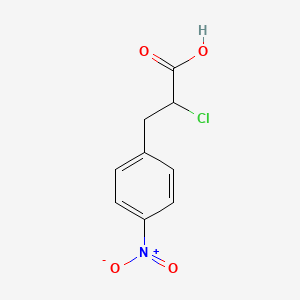

![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)

![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)

![(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2652259.png)